2-Chloro-5-(trifluoromethyl)nicotinamide 2-Chloro-5-(trifluoromethyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 1279217-36-5
VCID: VC8065560
InChI: InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)1-3(2-13-5)7(9,10)11/h1-2H,(H2,12,14)
SMILES: C1=C(C=NC(=C1C(=O)N)Cl)C(F)(F)F
Molecular Formula: C7H4ClF3N2O
Molecular Weight: 224.57 g/mol

2-Chloro-5-(trifluoromethyl)nicotinamide

CAS No.: 1279217-36-5

Cat. No.: VC8065560

Molecular Formula: C7H4ClF3N2O

Molecular Weight: 224.57 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(trifluoromethyl)nicotinamide - 1279217-36-5

Specification

CAS No. 1279217-36-5
Molecular Formula C7H4ClF3N2O
Molecular Weight 224.57 g/mol
IUPAC Name 2-chloro-5-(trifluoromethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)1-3(2-13-5)7(9,10)11/h1-2H,(H2,12,14)
Standard InChI Key UFYIIUDQDXGSSS-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1C(=O)N)Cl)C(F)(F)F
Canonical SMILES C1=C(C=NC(=C1C(=O)N)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Chloro-5-(trifluoromethyl)nicotinamide belongs to the nicotinamide family, featuring a pyridine ring substituted with chlorine at position 2, a trifluoromethyl group at position 5, and a carboxamide functional group at position 3. Key identifiers include:

PropertyValueSource
CAS Number1279217-36-5
Molecular FormulaC₇H₄ClF₃N₂O
Molecular Weight224.57 g/mol
IUPAC Name2-Chloro-5-(trifluoromethyl)pyridine-3-carboxamide
SMILESClC1=NC=C(C(=O)N)C(=C1)C(F)(F)F

The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for membrane permeability in drug design .

Physicochemical Properties

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via multistep routes involving halogenation and amidation. Key methods include:

Catalytic Hydrogenation of Chlorinated Precursors

A patent (CN102452976A) describes the synthesis of 2-chloro-5-trifluoromethylpyridine via N-oxidation of 3-methylpyridine, followed by benzoyl chloride chlorination and chlorine gas treatment . Adapting this method, the amide group can be introduced through hydrolysis and subsequent coupling with ammonia .

Direct Chlorination of Nicotinamide Derivatives

Alternative approaches use 2,6-dichloro-5-fluoronicotinate intermediates, selectively dechlorinated using catalysts like Lindlar or Raney nickel under mild conditions (20–50°C, 1–5 atm) . Yields up to 82.7% are achievable with column chromatography purification .

Process Optimization

  • Solvents: Dichloromethane, methanol, and tetrahydrofuran are preferred for their compatibility with chlorinating agents .

  • Catalysts: Palladium carbon and triethylamine improve selectivity and reaction rates .

  • Scalability: Batch reactions in four-neck flasks (100 mL scale) demonstrate feasibility for industrial production .

Applications in Pharmaceutical Research

Antimicrobial Activity

A 2014 study in the Journal of Medicinal Chemistry identified 2-chloro-5-(trifluoromethyl)nicotinamide derivatives as potent inhibitors of Sfp-PPTase, an enzyme critical for surfactin biosynthesis in Bacillus subtilis. Compound 55 (a structural analog) showed:

  • IC₅₀: 290 nM against Sfp-PPTase .

  • MIC: 1.1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

  • Synergy with Efflux Pump Inhibitors: Enhanced activity against Gram-negative E. coli when combined with phenylalanine-arginine β-naphthylamide .

Drug Metabolism and Pharmacokinetics (DMPK)

  • Solubility: 20 μM in PBS (pH 7.4), sufficient for in vivo studies .

  • Permeability: High passive permeability (1122 × 10⁻⁶ cm/s) in PAMPA assays .

  • Metabolic Stability: Half-life >30 minutes in rat liver microsomes, indicating moderate hepatic clearance .

Hazard ClassCodeDescriptionSource
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory ToxicityH335May cause respiratory irritation

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the trifluoromethyl or amide groups could enhance target affinity .

  • Formulation Development: Nanoencapsulation may improve solubility for intravenous delivery .

  • Ecotoxicity Assessments: Environmental impact studies are lacking and critical for agrochemical applications .

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